4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE is a heterocyclic compound with a molecular formula of C16H23N3O2S and a molecular weight of 321.44 g/mol. This compound features a quinazolinone core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone core with a suitable thiol reagent, such as 2-mercaptoethanol, under mild conditions.
Attachment of the Azepane Moiety: The azepane moiety is attached via a nucleophilic substitution reaction, where the azepane derivative reacts with the thioether intermediate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azepane moiety can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core structure but differ in their substituents and biological activities.
Thioether-Linked Compounds: Compounds such as 4-[(2-mercaptoethyl)thio]-quinazolinone derivatives have similar thioether linkages but may have different pharmacological properties.
Uniqueness
4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE is unique due to the presence of the azepane moiety, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other quinazolinone derivatives and enhances its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-14(19-9-5-1-2-6-10-19)11-22-15-12-7-3-4-8-13(12)17-16(21)18-15/h1-11H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOUXKZAVGPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.